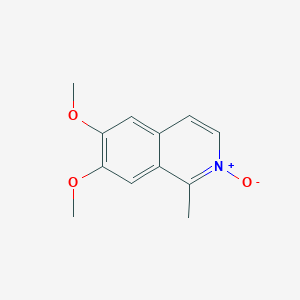
Nigellimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigellimine N-oxide can be synthesized through the oxidation of nigellimine. Common oxidizing agents used in this process include sodium percarbonate and hydrogen peroxide in the presence of catalysts such as rhenium-based catalysts . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of nigellimine from Nigella sativa seeds followed by its oxidation. The extraction process often employs solvents like methanol or ethanol, and the subsequent oxidation is carried out using scalable methods such as continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: Nigellimine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of nigellimine to this compound.
Reduction: Potential reduction back to nigellimine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, hydrogen peroxide, rhenium-based catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Nigellimine.
Substitution: Derivatives of this compound with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Nigellimine N-oxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Properties: Induces apoptosis and inhibits the proliferation of cancer cells through modulation of signaling pathways.
Comparison with Similar Compounds
Nigellimine N-oxide is unique among isoquinoline alkaloids due to its specific pharmacological profile. Similar compounds include:
Nigellimine: The parent compound, which can be oxidized to form this compound.
Nigellidine: Another isoquinoline alkaloid with distinct biological activities.
Nigellicine: A related compound with similar therapeutic properties.
This compound stands out due to its enhanced stability and broader range of biological activities compared to its analogs .
Properties
CAS No. |
96562-85-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-10-7-12(16-3)11(15-2)6-9(10)4-5-13(8)14/h4-7H,1-3H3 |
InChI Key |
GVQWAJKTFATJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
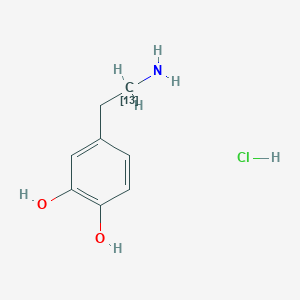
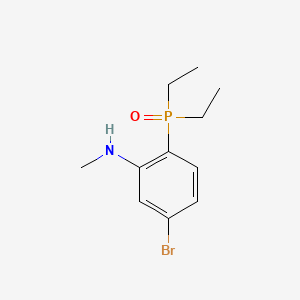
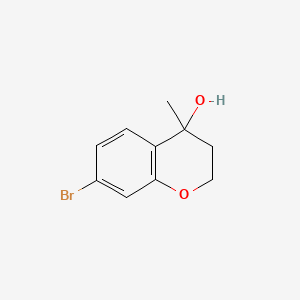

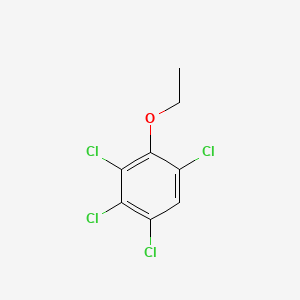
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
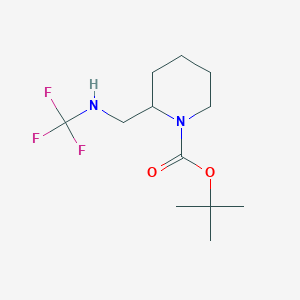
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
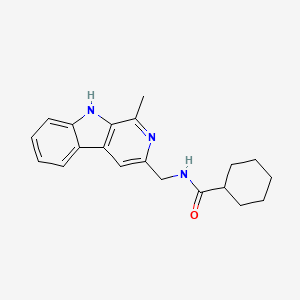

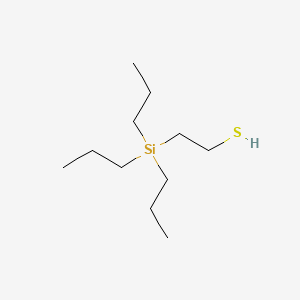
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
